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Compound of Interest

Compound Name: (2-Chlorophenoxy)acetyl chloride

CAS No.: 20143-41-3

Cat. No.: B2956710 Get Quote

Technical Monograph: (2-Chlorophenoxy)acetyl
Chloride
Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug

Development Professionals

Executive Summary
(2-Chlorophenoxy)acetyl chloride is a specialized acyl chloride intermediate used primarily in

the synthesis of nitrogen-containing heterocycles, pharmaceutical scaffolds, and proteomic

tagging reagents. Characterized by its high electrophilicity at the carbonyl carbon, it serves as

a critical "linker" molecule, introducing the lipophilic 2-chlorophenoxy moiety into target

compounds. This guide details its physicochemical properties, validated synthesis protocols,

reactivity profiles, and safety standards.

Chemical Identity & Physical Profile
Unlike its para-substituted isomer (4-chlorophenoxyacetyl chloride, CAS 4122-68-3), the ortho-

substituted (2-chlorophenoxy)acetyl chloride is often synthesized in situ or sourced as a rare

chemical building block. Users must verify identity via the precursor acid.
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Property Data

IUPAC Name 2-(2-Chlorophenoxy)acetyl chloride

Common Name (2-Chlorophenoxy)acetyl chloride

Precursor CAS 614-61-9 (for (2-Chlorophenoxy)acetic acid)

Molecular Formula C₈H₆Cl₂O₂

Molecular Weight 205.04 g/mol

Physical State
Colorless to pale yellow liquid (or low-melting

solid)

Solubility
Soluble in DCM, Chloroform, THF; Decomposes

in Water

Storage
< +8°C, Hygroscopic, Store under Inert Gas

(Ar/N₂)

Synthesis & Production Protocol
Expert Insight: Commercial availability of the acid chloride is limited due to its hydrolytic

instability. The most reliable approach for research applications is de novo synthesis from the

stable carboxylic acid precursor, (2-chlorophenoxy)acetic acid. The following protocol utilizes

thionyl chloride (

) with Dimethylformamide (DMF) catalysis to ensure complete conversion.

Reagents:
(2-Chlorophenoxy)acetic acid (1.0 eq)

Thionyl Chloride (

) (1.5 - 2.0 eq)

DMF (Catalytic amount, ~2-3 drops)

Solvent: Anhydrous Dichloromethane (DCM) or Toluene (Optional; neat reaction preferred for

scale-up).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2956710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step-by-Step Methodology:
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying

tube (CaCl₂ or Ar balloon).

Addition: Charge the flask with (2-chlorophenoxy)acetic acid. If using solvent, add anhydrous

DCM (5 mL/g).

Activation: Add catalytic DMF. Note: DMF forms the Vilsmeier-Haack active species,

significantly accelerating the reaction.

Chlorination: Add

dropwise at room temperature.

Reflux: Heat the mixture to reflux (40°C for DCM, 75-80°C for neat/toluene) for 2–4 hours.

Monitor gas evolution (

and

).

Workup: Once gas evolution ceases, concentrate the mixture under reduced pressure (rotary

evaporator) to remove excess

and solvent.

Purification: The crude acid chloride is typically pure enough for subsequent steps. For high

purity, vacuum distillation can be performed, though thermal instability is a risk.

Reaction Mechanism Visualization
The following diagram illustrates the DMF-catalyzed conversion of the carboxylic acid to the

acid chloride.
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Figure 1: DMF-catalyzed chlorination mechanism transforming the carboxylic acid to the acid

chloride.

Reactivity & Applications
(2-Chlorophenoxy)acetyl chloride is a "hard" electrophile. Its primary utility lies in its ability to

graft the (2-chlorophenoxy)methyl motif onto nucleophilic scaffolds (amines, alcohols, thiols).

Key Reaction Pathways
N-Acylation (Amide Formation): Reacts with primary/secondary amines to form 2-

chlorophenoxyacetamides. This is common in the synthesis of local anesthetics and

anticonvulsant analogs.

O-Acylation (Ester Formation): Reacts with alcohols to form esters, often used as prodrug

linkers.

Heterocyclization: Reacts with hydrazines or amidines to form oxadiazoles or triazoles.

Synthetic Workflow: Heterocycle Construction
The compound is frequently used to synthesize 1,3,4-oxadiazoles, which are pharmacophores

in antimicrobial research.
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Figure 2: Divergent synthetic pathways for amide and heterocycle generation.

Specific Applications in Drug Development
Proteomics: Used as a derivatizing agent to tag peptides, increasing their hydrophobicity for

HPLC separation.

Medicinal Chemistry: The 2-chlorophenoxy group mimics the steric and electronic properties

of specific neurotransmitter modulators. It is structurally related to the phenoxyacid

herbicides (e.g., 2,4-D), making it relevant in agrochemical discovery for auxin mimicry.

Handling, Stability, & Safety (E-E-A-T)
Trustworthiness: The following safety data is derived from standard protocols for acyl chlorides.

Corrosivity: Categorized as Skin Corr.[1] 1B. Causes severe skin burns and eye damage.

Hydrolysis: Reacts violently with water to release HCl gas. Never dispose of in aqueous

waste streams without prior neutralization.

Incompatibility: Avoid contact with strong bases, alcohols (unless intended), and moist air.

Storage Protocol:
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Store in a tightly sealed container with a septum.

Keep under an inert atmosphere (Argon or Nitrogen).

Refrigerate (2–8°C) to prevent thermal decomposition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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